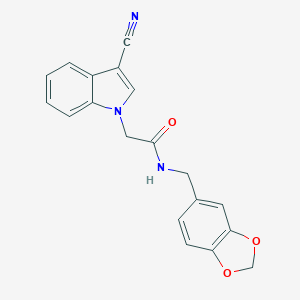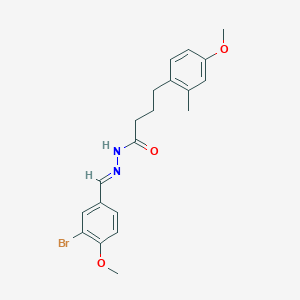![molecular formula C24H22F3N3 B297942 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, also known as TPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TPPB belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have been identified as promising therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is complex and involves multiple pathways. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to inhibit the activity of IKKβ and GSK-3β, which are involved in the regulation of NF-κB and Wnt/β-catenin signaling, respectively. These pathways play a critical role in the regulation of inflammation and cell proliferation. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to modulate the activity of ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of calcium signaling and cell migration.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential applications in the field of medicine, making it a suitable candidate for further research. However, 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has some limitations for use in lab experiments. It has been found to exhibit low solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. One area of research is the development of novel derivatives of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with improved solubility and bioavailability. Another area of research is the identification of new targets for 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, which could expand its potential applications in the field of medicine. Additionally, further studies are needed to investigate the safety and toxicity of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in vivo, which is critical for its clinical development.
Métodos De Síntesis
The synthesis of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves the reaction of 4-tert-butylphenylhydrazine with 2,6-dimethyl-3-nitropyridine, followed by reduction with zinc and acetic acid to yield the final product. The synthesis of 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been found to inhibit the activity of certain enzymes, such as IKKβ and GSK-3β, which are involved in the regulation of inflammatory responses and cell proliferation. 3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has also been shown to modulate the activity of ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of calcium signaling and cell migration.
Propiedades
Nombre del producto |
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
|---|---|
Fórmula molecular |
C24H22F3N3 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H22F3N3/c1-15-14-19(24(25,26)27)20-21(16-10-12-17(13-11-16)23(2,3)4)29-30(22(20)28-15)18-8-6-5-7-9-18/h5-14H,1-4H3 |
Clave InChI |
YESHSEWSYISRJY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)C(F)(F)F)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
SMILES canónico |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)

![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)

![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)